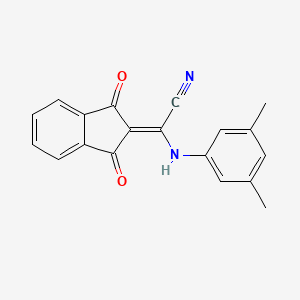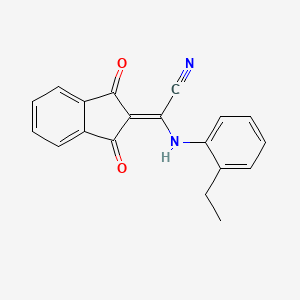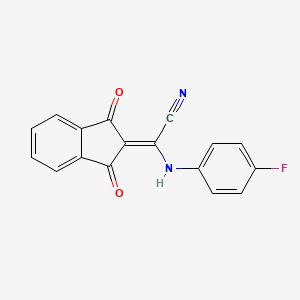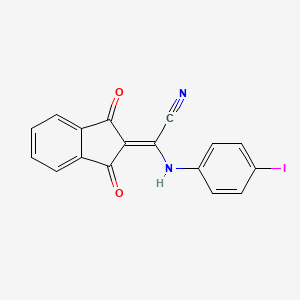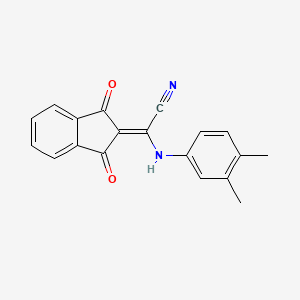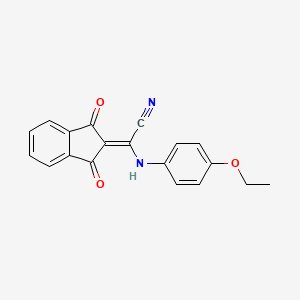
2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-methylanilino)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-methylanilino)acetonitrile” is an organic compound that belongs to the class of acetonitriles This compound is characterized by the presence of an indene-1,3-dione moiety and a substituted aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-methylanilino)acetonitrile” typically involves the following steps:
Formation of the Indene-1,3-dione Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The indene-1,3-dione is then reacted with a suitable aniline derivative, such as 2-methoxy-5-methylaniline, under conditions that promote nucleophilic substitution.
Formation of the Acetonitrile Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aniline moiety.
Reduction: Reduction reactions may target the indene-1,3-dione moiety, potentially converting it to a dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, “2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-methylanilino)acetonitrile” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its electronic properties may make it suitable for applications in organic electronics.
Mécanisme D'action
The mechanism of action of “2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-methylanilino)acetonitrile” would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors. The indene-1,3-dione moiety could play a role in binding to these targets, while the aniline group may influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxyanilino)acetonitrile
- 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-5-methoxyanilino)acetonitrile
Uniqueness
“2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-methylanilino)acetonitrile” is unique due to the specific substitution pattern on the aniline moiety. The presence of both methoxy and methyl groups can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-methoxy-5-methylanilino)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c1-11-7-8-16(24-2)14(9-11)21-15(10-20)17-18(22)12-5-3-4-6-13(12)19(17)23/h3-9,21H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXYBHXOGGCJMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-methyl-4-(2-methylpropylamino)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7747258.png)
![2-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}acetic acid hydrochloride](/img/structure/B7747267.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetonitrile](/img/structure/B7747286.png)
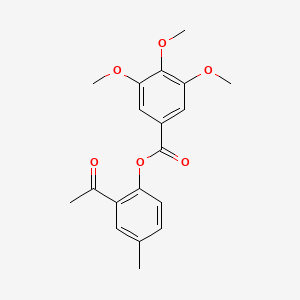

![1-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl}ethanone](/img/structure/B7747308.png)
![2-(1,3-Dioxoinden-2-ylidene)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B7747309.png)
